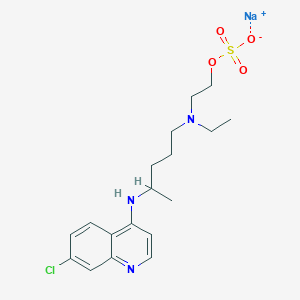
Hydroxychloroquine O-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychloroquine O-Sulfate Sodium Salt is a derivative of hydroxychloroquine, a well-known antimalarial drug. This compound belongs to the class of 4-aminoquinolines and has been extensively studied for its therapeutic properties.
Méthodes De Préparation
The preparation of Hydroxychloroquine O-Sulfate Sodium Salt involves several synthetic routes. One common method starts with the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst. This reaction yields hydroxychloroquine, which is then reacted with sulfuric acid to produce hydroxychloroquine sulfate . The final step involves converting hydroxychloroquine sulfate to its sodium salt form by reacting it with sodium hydroxide.
Industrial production methods focus on optimizing yield and purity. The process typically involves high-pressure liquid chromatography (HPLC) to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Hydroxychloroquine O-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Hydroxychloroquine O-Sulfate Sodium Salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Hydroxychloroquine O-Sulfate Sodium Salt involves several pathways:
Lysosomal Activity: It interferes with lysosomal activity and autophagy, leading to the accumulation of the drug in lysosomes and inhibition of autophagy.
Membrane Stability: It interacts with cell membranes, altering their stability and affecting various signaling pathways.
Cytokine Production: It inhibits the production of cytokines, such as IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ, by inhibiting the activation of toll-like receptors involved in innate immunity and autoimmune diseases.
Comparaison Avec Des Composés Similaires
Hydroxychloroquine O-Sulfate Sodium Salt is similar to other 4-aminoquinoline compounds, such as:
Chloroquine: Another antimalarial drug with similar chemical structure and mechanism of action.
Quinacrine: A derivative with less severe side effects compared to hydroxychloroquine.
The uniqueness of this compound lies in its specific sulfate and sodium salt form, which enhances its solubility and stability for various research applications .
Propriétés
Formule moléculaire |
C18H25ClN3NaO4S |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
sodium;2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl sulfate |
InChI |
InChI=1S/C18H26ClN3O4S.Na/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25);/q;+1/p-1 |
Clé InChI |
DXNDPIWJQPZOPR-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


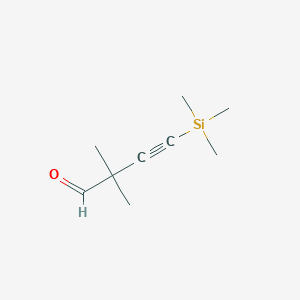

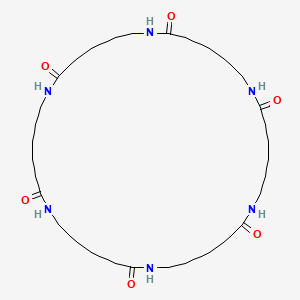
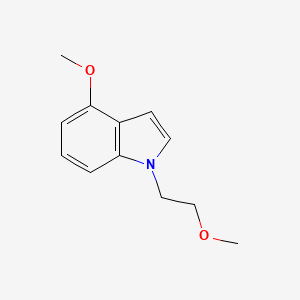
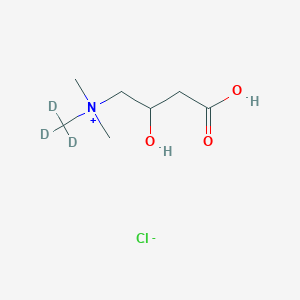
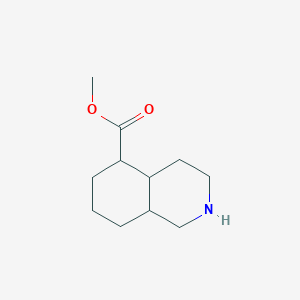
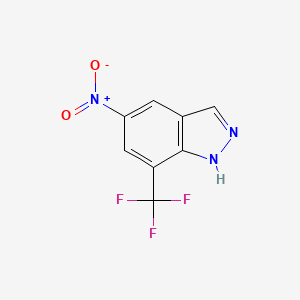
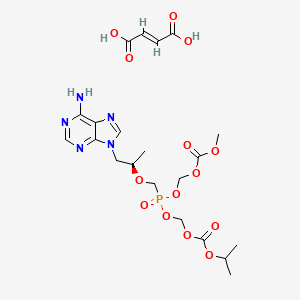

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
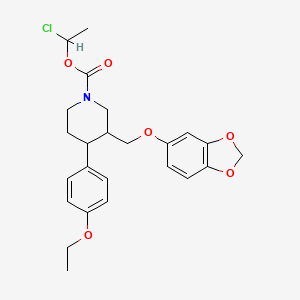
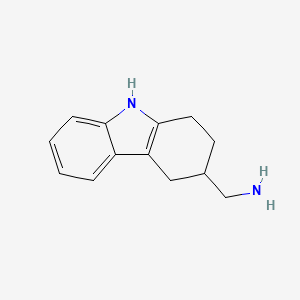
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)

